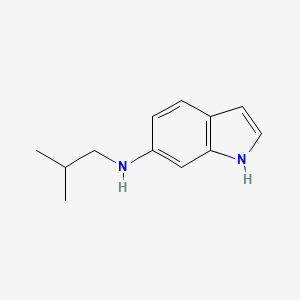

N-Isobutyl-1H-indol-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

1239447-37-0 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.274 |

IUPAC Name |

N-(2-methylpropyl)-1H-indol-6-amine |

InChI |

InChI=1S/C12H16N2/c1-9(2)8-14-11-4-3-10-5-6-13-12(10)7-11/h3-7,9,13-14H,8H2,1-2H3 |

InChI Key |

DIGAOJGETOUQPL-UHFFFAOYSA-N |

SMILES |

CC(C)CNC1=CC2=C(C=C1)C=CN2 |

Synonyms |

N-isobutyl-1H-indol-6-amine |

Origin of Product |

United States |

Synthetic Methodologies for N Isobutyl 1h Indol 6 Amine and Precursor Indole 6 Amines

Classical Annulation Strategies for Indole-6-amine Ring Construction

Traditional methods for building the indole (B1671886) ring system remain fundamental in organic synthesis. These strategies typically involve the formation of one or more key bonds to construct the bicyclic indole structure from acyclic precursors.

Adaptations of Fischer Indole Synthesis for 6-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

For the synthesis of 6-substituted indoles, such as those with an amino or nitro group that can be reduced to an amine, a correspondingly substituted phenylhydrazine is required. For instance, (4-aminophenyl)hydrazine or (4-nitrophenyl)hydrazine would be the starting material. The general mechanism proceeds through the formation of an enamine tautomer of the hydrazone, followed by a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and subsequent loss of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

While the Fischer indole synthesis is robust, its success can be influenced by the electronic nature of the substituents on the phenylhydrazine. nih.govacs.org Electron-donating groups can sometimes lead to undesired side reactions, such as heterolytic N-N bond cleavage, which can prevent the key sigmatropic rearrangement from occurring. nih.govacs.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial for optimizing the reaction conditions and maximizing the yield of the desired 6-substituted indole. wikipedia.org

| Starting Material (Hydrazine) | Carbonyl Compound | Acid Catalyst | Product | Reference(s) |

| (4-Nitrophenyl)hydrazine | Pyruvic acid | Polyphosphoric acid | 6-Nitroindole-2-carboxylic acid | wikipedia.org |

| (4-Aminophenyl)hydrazine | Cyclohexanone | HCl | 6-Amino-1,2,3,4-tetrahydrocarbazole |

Reissert Indole Synthesis and its Applicability to Indole-6-amine Derivatives

The Reissert indole synthesis offers an alternative pathway to the indole core, starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.orgyoutube.com

To apply this method for the synthesis of indole-6-amine derivatives, one would start with a 4-substituted-2-nitrotoluene, where the substituent is a protected amine or a group that can be converted to an amine. The reduction step not only facilitates the cyclization to form the pyrrole (B145914) ring but also reduces the nitro group to an amine. youtube.com A key advantage of the Reissert synthesis is its ability to produce indole-2-carboxylic acids, which can be valuable for further functionalization or can be decarboxylated to the corresponding indole. wikipedia.org

| Starting Material (o-nitrotoluene) | Reagents | Intermediate | Final Product | Reference(s) |

| 4-Amino-2-nitrotoluene | 1. Diethyl oxalate, NaOEt 2. Zn, Acetic Acid | Ethyl 6-amino-2-indolecarboxylate | 6-Aminoindole-2-carboxylic acid | wikipedia.orgyoutube.com |

| 4-Nitro-2-nitrotoluene | 1. Diethyl oxalate, KOEt 2. H₂, Pd/C | Ethyl 6-nitro-2-indolecarboxylate | 6-Nitroindole-2-carboxylic acid | wikipedia.orgyoutube.com |

Other Named Reactions in the Context of 6-Aminoindole (B160974) Formation

Several other named reactions contribute to the diverse methodologies for synthesizing substituted indoles, including 6-aminoindoles. While direct examples for 6-aminoindole synthesis are less common in readily available literature for all named reactions, their principles can be extended. For instance, a catalyst-free method has been developed for the synthesis of 6-hydroxyindoles through the condensation of carboxymethyl cyclohexadienones with primary amines. acs.orgresearchgate.net Notably, under certain conditions with a rhenium-based catalyst, this reaction can yield 6-aminoindoles instead. acs.orgresearchgate.net

Modern Catalytic Approaches for Indole-6-amine Synthesis

In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies. researchgate.nettandfonline.commdpi.com

Transition Metal-Catalyzed Cyclization and Cross-Coupling Methods

Palladium, rhodium, and copper catalysts are frequently employed in the synthesis of indoles. researchgate.nettandfonline.com These methods often involve the intramolecular cyclization of appropriately substituted anilines or the cross-coupling of aryl halides with various partners. bohrium.comresearchgate.net For instance, palladium-catalyzed domino Sonogashira coupling-cyclization reactions of ortho-haloanilines with alkynes are a well-established route to 2-substituted indoles. researchgate.net To synthesize a 6-aminoindole via this route, a 2-halo-4-aminoaniline would be a suitable starting material.

| Catalyst System | Starting Materials | Product Type | Reference(s) |

| Pd/Cu | 2-Iodo-4-nitroaniline, Terminal alkyne | 6-Nitro-2-substituted indole | researchgate.net |

| Rh(III) | N-Arylurea, Alkyne | 6-Substituted indole | mdpi.com |

| Gold | Carboxymethyl cyclohexadienone, Amine | 6-Hydroxyindole (B149900) | tandfonline.comresearchgate.net |

Palladium-catalyzed carbonylation reactions represent a versatile strategy for introducing carbonyl groups into organic molecules, including the indole nucleus. beilstein-journals.orgacs.org These reactions typically involve the use of carbon monoxide (CO) as a C1 source. beilstein-journals.orgacs.org Palladium(II)-catalyzed oxidative carbonylation can be used to synthesize indoles from substrates bearing a triple bond and a nucleophile in the correct positions. beilstein-journals.org

More specifically, palladium-catalyzed aminocarbonylation can be used to form amide bonds. rsc.org A palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has been developed for the synthesis of indole-3-carboxamides. bohrium.com This methodology could potentially be adapted to start with a substituted 2-ethynylaniline (B1227618) to generate a 6-aminoindole derivative. Furthermore, direct C-H bond carbonylation at the C2 position of an indole has been achieved using a palladium catalyst, leading to the formation of indolo[1,2-a]quinoxalin-6(5H)-ones. rsc.org While not directly yielding a simple 6-aminoindole, these advanced methods showcase the power of palladium catalysis in constructing complex indole-containing systems.

| Catalyst/Reagents | Substrates | Product | Reference(s) |

| Pd(PPh₃)₂Cl₂, K₂CO₃, Mo(CO)₆ | 2-Ethynylanilines, Nitroarenes | Indole-3-carboxamides | bohrium.com |

| Pd(OCOCF₃)₂, Cu(OAc)₂ | N-substituted 2-(1H-indol-1-yl)anilines, CO | Indolo[1,2-a]quinoxalin-6(5H)-ones | rsc.org |

| Pd(OAc)₂, Ligand, Base | Indoles, Amines, CO | Indole-3-amides | rsc.org |

Rhodium-Catalyzed Cycloaddition Reactions

Rhodium-catalyzed reactions have emerged as a powerful tool in the synthesis of substituted indoles. bohrium.com These methods often involve the cyclization of appropriately substituted anilines. For instance, rhodium(III)-catalyzed intermolecular cyclization of N-functionalized anilines with sulfoxonium ylides provides an efficient route to indole derivatives through a C-H alkylation followed by a nucleophilic cyclization cascade. rhhz.net This redox-neutral process demonstrates good regioselectivity and tolerance for a wide range of functional groups. rhhz.net

Another approach involves the rhodium(I)-catalyzed cyclization of o-alkynyl anilines. acs.org This reaction can be part of a domino sequence, for example, followed by an intermolecular conjugate addition to yield 2,3-disubstituted indoles in a one-pot synthesis. acs.org While these methods provide general pathways to substituted indoles, their specific application to the synthesis of indole-6-amines would involve starting with a correspondingly substituted aniline (B41778) precursor, such as a protected 4-amino-2-alkynylaniline. The efficiency of these rhodium-catalyzed cycloadditions can be influenced by the choice of catalyst and reaction conditions. For example, in the synthesis of azepinoindoles via a formal aza-[4 + 3] cycloaddition, various rhodium catalysts like Rh₂(oct)₄, Rh₂(OPiv)₄, and Rh₂(esp)₂ have been examined, with Rh₂(OPiv)₄ showing superior performance in specific cases. acs.org

The following table summarizes the effect of different rhodium catalysts on the yield of a formal aza-[4+3] cycloaddition reaction.

| Entry | Catalyst | Solvent | Yield (%) |

| 1 | Rh₂(OAc)₄ | Chlorobenzene | 70 |

| 2 | Rh₂(oct)₄ | Chlorobenzene | 73 |

| 3 | Rh₂(OPiv)₄ | Chlorobenzene | 89 |

| 4 | Rh₂(esp)₂ | Chlorobenzene | 81 |

| Data adapted from a study on azepinoindole synthesis. acs.org |

Organocatalytic and Biocatalytic Strategies in Indole Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of chiral indole derivatives. nih.gov These strategies often focus on the enantioselective functionalization of the indole core. For instance, the Friedel–Crafts alkylation of hydroxyindoles with isatin-derived ketimines can be catalyzed by cinchona alkaloid-based squaramides, directing the functionalization to the carbocyclic ring. acs.org Specifically, 6-hydroxyindole has been shown to undergo selective functionalization at the C-7 position. researchgate.net While not a direct synthesis of 6-aminoindoles, this demonstrates the potential of organocatalysis to functionalize the 6-position of the indole ring, which could be a step in a multi-step synthesis of the target precursor.

Biocatalysis presents a green and highly selective approach to the synthesis of functionalized indoles. Enzymes like imine reductases are being explored for the synthesis of complex indole alkaloids. globethesis.com A study on the biosynthesis of the drug candidate 6-IA-PTOX, which involves a 6-aminoindole moiety, highlights the potential of engineered imine reductases to catalyze reductive amination reactions involving 6-aminoindole. globethesis.com Although direct biocatalytic synthesis of indole-6-amine from simple precursors is not extensively documented, the use of enzymes for the functionalization of the indole ring is a growing field. For example, tryptophan synthase from Salmonella typhimurium can catalyze the β-substitution reaction with various aminoindoles. acs.org

Direct N-Alkylation Protocols for Indole-6-amines

Once the precursor indole-6-amine is obtained, the final step is the introduction of the isobutyl group at the N-1 position.

Synthesis of N-Isobutyl-1H-indol-6-amine via Amination Reactions

The direct N-alkylation of indole-6-amine with an isobutyl halide is a primary method for synthesizing this compound. This nucleophilic substitution reaction typically requires a base to deprotonate the indole nitrogen, making it a more potent nucleophile. A general method for the direct alkylation of secondary amines with alkyl halides in acetonitrile (B52724) in the presence of Hünig's base has been reported to be highly functional group tolerant. researchgate.net While specific examples for indole-6-amine are not detailed, the principles apply. The synthesis of N-substituted indoles from indoline (B122111) via aromatization followed by a C-N cross-coupling reaction using nano copper oxide as a recyclable catalyst has also been demonstrated. masterorganicchemistry.com

Evaluation of N-Alkylation Efficiency with Branched Alkyl Halides

The efficiency of N-alkylation can be influenced by the structure of the alkyl halide. Branched alkyl halides, such as isobutyl bromide, are generally less reactive than their straight-chain counterparts in Sₙ2 reactions due to increased steric hindrance. google.com The alkylation of primary amines with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, and the reaction can be slow. researchgate.net To achieve selective mono-N-alkylation of primary amines, specific conditions, such as the use of cesium bases, have been shown to be effective, yielding secondary amines with minimal overalkylation. sit.edu.cn In the context of indoles, the use of sterically demanding alkylating agents can be challenging. researchgate.net

Solvent and Catalyst Effects in N-Alkylation Procedures

The choice of solvent and catalyst plays a critical role in the outcome of N-alkylation reactions. For the N-alkylation of indazoles, a related heterocyclic system, the use of different solvents such as THF, acetonitrile, and DMSO has been shown to influence the regioselectivity of the reaction. bohrium.com For instance, reactions in THF with certain bases failed to yield the desired N-alkylated products, while acetonitrile and DMSO allowed the reaction to proceed, albeit with varying regioselectivity. bohrium.com

In the N-alkylation of 2,3-disubstituted indoles, a switch in solvent from toluene (B28343) to THF was found to completely change the regioselectivity from C6-alkylation to N1-alkylation when using an In(OTf)₃ catalyst. researchgate.netresearchgate.net This highlights the profound impact the solvent can have on directing the alkylation to the desired nitrogen atom.

The following table illustrates the solvent effect on the regioselectivity of the alkylation of a 2,3-disubstituted indole.

| Entry | Solvent | Product Ratio (N1-alkylation : C6-alkylation) |

| 1 | Toluene | 1 : >20 |

| 2 | THF | >20 : 1 |

| 3 | Dioxane | 10 : 1 |

| 4 | Ethyl Acetate | 1 : 2 |

| Data adapted from a study on regioselective alkylation of indoles. researchgate.net |

Catalysts for N-alkylation range from simple bases like potassium carbonate to transition metal complexes. Iron-catalyzed N-alkylation of heterocyclic amines with alcohols has been reported as an environmentally benign method. nih.gov Palladium catalysts are also widely used for N-alkylation reactions. mdpi.com The choice of catalyst can significantly impact the reaction conditions and efficiency. For instance, a well-defined Ru(II)-catalyst has been used for the N-alkylation of amines with alcohols through a metal-ligand cooperative approach. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This includes the use of greener solvents, catalysts, and more atom-economical reactions.

The use of propylene (B89431) carbonate, a green solvent, for the N-alkylation of N-heterocycles under neat conditions represents a sustainable approach that avoids the use of genotoxic alkyl halides. nih.govrsc.org Water is also being explored as a green solvent for the synthesis of bis-indole derivatives using recyclable biochar-modified catalysts. acs.org

Catalysis plays a central role in green chemistry. acs.org The development of recyclable heterogeneous catalysts, such as nano copper oxide, for C-N coupling reactions aligns with green chemistry principles by simplifying product purification and reducing waste. masterorganicchemistry.com Similarly, the use of biocatalysts, such as engineered enzymes, offers a highly selective and environmentally friendly route to complex molecules under mild conditions. globethesis.com The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents with the only byproduct being water, is a prime example of a green N-alkylation strategy. acs.orgmdpi.com This has been achieved using various catalysts, including those based on palladium, ruthenium, and manganese. acs.orgmdpi.com

Development of Sustainable Reaction Conditions

The pursuit of sustainability in the synthesis of indole-6-amines and their subsequent N-alkylation products focuses on minimizing hazardous substances, reducing energy consumption, and utilizing renewable resources. researchgate.netrsc.org

Synthesis of the Indole-6-amine Precursor: Traditional methods for synthesizing the indole core, such as the Fischer indole synthesis, often rely on harsh, strongly acidic conditions and high temperatures, which are not ideal from a sustainability perspective. rsc.org In contrast, modern approaches seek to employ milder and more environmentally friendly conditions.

Recent advancements have led to innovative, multi-component reactions that assemble the indole core under benign conditions. rsc.org For example, anilines can be reacted with glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides in ethanol, followed by an acid-catalyzed cyclization. rsc.org This method avoids metal catalysts and harsh reaction environments. rsc.org Other sustainable strategies for indole synthesis include the use of green solvents like water, ethanol, or deep eutectic solvents (DESs), and energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis. researchgate.netrsc.orgtandfonline.comopenmedicinalchemistryjournal.com Catalyst-free approaches or the use of reusable solid acid catalysts, like cellulose (B213188) sulfuric acid, further enhance the green credentials of these synthetic routes by simplifying purification and minimizing waste. openmedicinalchemistryjournal.comacs.org

N-Alkylation of Indole-6-amine: The N-alkylation of the indole-6-amine precursor is a critical step in forming the final product. Traditional N-alkylation methods often involve the use of alkyl halides (e.g., isobutyl bromide) in the presence of a base. acsgcipr.org This SN2 reaction, while effective, generates stoichiometric amounts of salt by-products and often requires polar aprotic solvents like DMF or NMP, which are undesirable from an environmental standpoint. acsgcipr.org

More sustainable alternatives have been developed, with the "borrowing hydrogen" (or hydrogen-borrowing) methodology being a prominent example. researchgate.net This approach allows for the direct N-alkylation of amines or indoles with alcohols, which are considered greener alkylating agents than alkyl halides. researchgate.netrsc.org In the synthesis of this compound, this would involve reacting indole-6-amine with isobutyl alcohol. The reaction is typically catalyzed by a heterogeneous catalyst, such as platinum supported on HBEA zeolite (Pt/HBEA), and proceeds via the temporary dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine. rsc.org The resulting intermediate is then hydrogenated by the "borrowed" hydrogen, regenerating the catalyst and producing only water as a byproduct. researchgate.net This catalytic method is highly atom-economical and avoids the formation of salt waste. acsgcipr.orgresearchgate.net

Further greening of the N-alkylation step can be achieved by using novel solvent systems. Deep eutectic solvents (DESs), for instance, have been successfully used as green, metal-free promoters for the alkylation of indoles and anilines with allylic alcohols at room temperature. csic.esrsc.org These DESs, such as a mixture of choline (B1196258) chloride and lactic acid, are biodegradable, have low toxicity, and can often be recycled. csic.es

Below is a table summarizing sustainable conditions for the key synthetic steps.

| Synthetic Step | Traditional Method | Sustainable Alternative | Green Advantages | Citation |

| Indole-6-amine Synthesis | Fischer Synthesis (Harsh acid, high temp) | Multi-component synthesis in ethanol/water; Microwave-assisted synthesis | Milder conditions, avoids harsh reagents, energy efficient, use of green solvents. | researchgate.netrsc.orgtandfonline.com |

| N-Isobutylation | Alkylation with isobutyl halide | Catalytic "Borrowing Hydrogen" with isobutyl alcohol; Use of Deep Eutectic Solvents (DESs) | High atom economy, water as the only byproduct, avoids salt waste, use of reusable catalysts and green solvents. | researchgate.netrsc.orgcsic.es |

Atom Economy and Waste Minimization in Synthetic Pathways

A central goal of green chemistry is to design synthetic routes that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy (AE). jocpr.comskpharmteco.com Minimizing waste is a direct consequence of maximizing atom economy. um-palembang.ac.id The environmental impact of a chemical process can be quantified using metrics like the E-Factor (Environmental Factor), which measures the total mass of waste generated per unit mass of product. rsc.org An ideal process has an E-Factor of 0. rsc.org

Atom Economy in Indole-6-amine Synthesis: The atom economy of indole synthesis can vary significantly depending on the chosen pathway. Multi-step classical syntheses that involve protecting groups and produce multiple by-products tend to have lower atom economy and higher E-Factors. In contrast, convergent syntheses like one-pot, multi-component reactions (MCRs) are inherently more atom-economical as most of the atoms from the starting materials are incorporated into the product structure. rsc.orgrsc.org For example, a de novo assembly of the indole core from anilines and other simple components in a two-step reaction demonstrates superior atom economy compared to many traditional named reactions. rsc.org

Atom Economy in the N-Alkylation Step: The N-alkylation of indole-6-amine provides a clear example of how synthetic methodology impacts atom economy and waste generation. A comparison between the traditional SN2 alkylation and the catalytic borrowing-hydrogen approach highlights the advantages of modern green chemistry.

Traditional SN2 Alkylation: Indole-6-amine + Isobutyl bromide + Base → this compound + Base·HBr salt This reaction has a poor atom economy because the bromine atom from the alkylating agent and the entire base molecule become waste. acsgcipr.org

Catalytic Borrowing Hydrogen Reaction: Indole-6-amine + Isobutyl alcohol --(Catalyst)--> this compound + H₂O This method is highly atom-economical. researchgate.net The only theoretical byproduct is water, leading to a much lower E-Factor. acsgcipr.orgresearchgate.net The catalyst is used in small amounts and can often be recycled. rsc.org

The table below provides a theoretical comparison of the atom economy for these two N-alkylation methods.

| Metric | Traditional SN2 Alkylation | Borrowing Hydrogen Reaction | Analysis | Citation |

| Reactants | Indole-6-amine, Isobutyl bromide, NaH (Base) | Indole-6-amine, Isobutyl alcohol | The borrowing hydrogen method uses a less hazardous and more sustainable alcohol as the alkylating agent. | acsgcipr.orgresearchgate.net |

| Byproducts | NaBr, H₂ | H₂O | The traditional method generates a stoichiometric amount of salt waste, while the borrowing hydrogen method produces only water. | acsgcipr.orgresearchgate.net |

| Atom Economy (AE) | Low | High | The AE for the borrowing hydrogen reaction approaches 100% as nearly all atoms of the reactants are incorporated into the desired product and a simple byproduct (water). | jocpr.comskpharmteco.com |

| E-Factor | High | Very Low (approaching 0) | The significant reduction in waste leads to a much lower (better) E-Factor for the catalytic process. | rsc.org |

Chemical Reactivity and Regioselective Functionalization of N Isobutyl 1h Indol 6 Amine

Reactivity Profiling of the N-Isobutyl-1H-indol-6-amine Core

The reactivity of this compound is fundamentally dictated by the electron-rich nature of the indole (B1671886) scaffold. researchgate.netsioc-journal.cnbhu.ac.in The indole ring system is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.inuomus.edu.iq Its reactivity is a composite of a pyrrole-like and a benzene-like ring. Generally, the five-membered pyrrole (B145914) portion is significantly more reactive towards electrophiles than the six-membered carbocyclic ring. sioc-journal.cnbeilstein-journals.org

The substitution pattern of this compound further modulates this inherent reactivity:

N-Isobutyl Group: As an alkyl group, the isobutyl substituent on the indole nitrogen is an electron-donating group. This enhances the electron density of the entire ring system, further activating it towards electrophilic substitution compared to an unsubstituted indole.

C-6 Amino Group: The amino group at the C-6 position is a strong activating group. It donates electron density to the carbocyclic ring through resonance, increasing its nucleophilicity. This activation is particularly significant for directing reactions to the otherwise less reactive benzene (B151609) portion of the indole. beilstein-journals.org

Consequently, the this compound core is highly activated, with the pyrrole ring's C-3 and C-2 positions being the most reactive sites for electrophilic attack, followed by the activated carbocyclic ring. sioc-journal.cnbhu.ac.in

Electrophilic Aromatic Substitution on the Indole Nucleus (C-2, C-3)

Electrophilic aromatic substitution is a cornerstone of indole chemistry. bhu.ac.in The high electron density of the pyrrole ring dictates the regioselectivity of these reactions.

The generally accepted order of reactivity for electrophilic substitution on the indole nucleus is C-3 > N-1 > C-2 > C-6 > C-4 > C-5 > C-7. However, the presence of the N-isobutyl group precludes reactions at the N-1 position. The most favorable site for electrophilic attack is the C-3 position, as the resulting cationic intermediate (the sigma complex) is the most stable. bhu.ac.inuomus.edu.iq This stability arises from the ability of the nitrogen atom to delocalize the positive charge without disrupting the aromaticity of the benzene ring. bhu.ac.in If the C-3 position is occupied, electrophilic substitution preferentially occurs at the C-2 position. bhu.ac.in

Functionalization at C-3: Amination and Alkylation Reactions

The C-3 position of the indole nucleus is the most nucleophilic and, therefore, the primary target for functionalization. sioc-journal.cnnih.gov

Alkylation Reactions: Direct C-3 alkylation of indoles is a widely studied transformation. Various catalytic systems have been developed to achieve this with high efficiency and regioselectivity. For instance, iron-catalyzed alkylation using alcohols as alkylating agents provides a straightforward approach. bohrium.com Another method involves the use of triaryl boranes, such as B(C₆F₅)₃, which can catalyze the direct C-3 alkylation of indoles with amine-based alkylating agents. bohrium.com Copper hydride (CuH) catalysis, employing a polarity reversal strategy with electrophilic indole derivatives, allows for ligand-controlled regiodivergent synthesis of C-3 alkylated chiral indoles. nih.gov

Table 1: Catalytic Systems for C-3 Alkylation of Indoles

| Catalyst/Reagent | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| Iron Catalyst | Alcohols | Straightforward and selective C-3 alkylation. | bohrium.com |

| B(C₆F₅)₃ | Amine-based reagents | Mediates heterolytic cleavage of α-nitrogen C–H bonds. | bohrium.com |

| Copper Hydride (CuH) with Ph-BPE ligand | Styrenes (via N-(benzoyloxy)indoles) | Enantioselective, favors C-3 alkylation through a polarity reversal strategy. | nih.gov |

| Manganese Catalyst | Alcohols | Regioselective C-3 alkylation of indolines, which can be oxidized to indoles. | organic-chemistry.org |

Amination Reactions: The introduction of a nitrogen-containing functional group at the C-3 position, known as amination, is often achieved through aza-Friedel-Crafts reactions. unimi.it These reactions typically involve the reaction of the indole with an imine or an iminium ion, which acts as the electrophile. unimi.it Both metal-based and organocatalytic systems have been developed for this purpose. For example, copper-based catalysts in conjunction with ligands like (±)-BINAP have been used for the reaction of indoles with N-sulfonyl aldimines. unimi.it Chiral phosphoric acids are effective organocatalysts for enantioselective aza-Friedel-Crafts reactions, functionalizing the C-3 position with an α-aminophosphonate group. beilstein-journals.org

Strategies for C-2 Functionalization of Indole-6-amines

Functionalization at the C-2 position of the indole ring is less favorable than at C-3 and generally requires specific strategies to achieve selectivity. nih.govnih.gov These strategies often involve either blocking the C-3 position or utilizing a directing group to steer the reaction to C-2. bhu.ac.innih.gov

One common approach is the lithiation of the C-2 position, which is facilitated by protecting the indole nitrogen with a group that can direct the metalation, such as a phenylsulfonyl or t-butoxycarbonyl group. bhu.ac.in The resulting 2-lithioindole can then react with various electrophiles.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for direct C-2 functionalization. For example, Rh(III)-catalyzed C-2 alkylation with nitroolefins has been reported, often requiring a directing group on the indole nitrogen. semanticscholar.org Palladium-catalyzed reactions, sometimes in combination with norbornene, can also achieve regioselective C-2 alkylation. acs.org A redox-relay Heck reaction of 2-indole triflates provides another avenue for enantioselective C-2 alkylation. nih.gov

Table 2: Strategies for C-2 Functionalization of Indoles

| Strategy | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Directed C-H Activation | Rh(III) complexes | Requires a directing group on the indole nitrogen for C-2 alkylation with nitroolefins. | semanticscholar.org |

| Chelation-Assisted C-H Activation | Nickel catalysts | Utilizes a (quinolinyl)amido–nickel catalyst for C-2 alkylation with alkyl halides. | acs.org |

| Redox-Relay Heck Reaction | Palladium catalysts | Enantioselective C-2 alkylation using 2-indole triflates and alkenes. | nih.gov |

| Allylboration of 3-chloroindolenines | Allylboronates | Mild and practical C-2 allylation of 3-substituted indoles. | nih.gov |

C-H Functionalization of the Carbocyclic Ring (C-4, C-5, C-7) in Indole-6-amines

Direct functionalization of the C-H bonds on the carbocyclic (benzene) ring of indoles is a significant challenge due to the higher reactivity of the pyrrole ring. sioc-journal.cnresearchgate.net However, the presence of the strongly activating amino group at the C-6 position in this compound enhances the nucleophilicity of the carbocyclic ring, making it more amenable to electrophilic substitution and C-H activation reactions. beilstein-journals.org Specifically, the amino group directs functionalization to the ortho (C-5 and C-7) and para (C-4, though electronically less favored) positions.

Achieving regioselectivity at a single position within the carbocyclic ring often necessitates advanced synthetic strategies, such as directed C-H activation or specialized catalytic systems. sioc-journal.cnresearchgate.net

Directed C-H Activation for Remote Functionalization

Directed C-H activation is a powerful strategy to overcome the inherent reactivity patterns of a molecule and achieve functionalization at specific, otherwise inaccessible, positions. acs.orgsnnu.edu.cn This approach involves the temporary installation of a directing group (DG) that coordinates to a metal catalyst and positions it in close proximity to a target C-H bond, facilitating its cleavage and subsequent functionalization. acs.orgsnnu.edu.cn

For indole derivatives, directing groups are typically installed at the N-1 or C-3 positions to guide functionalization to the carbocyclic ring. researchgate.netresearchgate.net This allows for remote C-H activation at positions like C-4, C-5, C-6, and C-7. researchgate.netacs.org For instance, a pyrimidinyl group at N-1 coupled with an ancillary ester directing group at C-3 has been used to achieve remote C-6 selective alkylation via ruthenium catalysis. acs.org Similarly, various directing groups have enabled palladium-catalyzed functionalization at C-4 and C-7. researchgate.netacs.org The development of cleavable or transient directing groups further enhances the utility of this strategy by simplifying the synthetic sequence. acs.orgsnnu.edu.cn

Catalytic Approaches for Regioselective C-H Bond Transformations

Beyond directing groups, the choice of catalyst and reaction conditions plays a crucial role in controlling the regioselectivity of C-H functionalization on the indole's carbocyclic ring.

Transition-Metal Catalysis: A variety of transition metals, including palladium, rhodium, ruthenium, and iron, have been employed to catalyze C-H functionalization on the indole's benzene ring. researchgate.netacs.orgacs.org

Ruthenium catalysts have been used for C-6 selective alkylation of indole derivatives. acs.org

Palladium catalysis is widely used for various transformations. For example, palladium-catalyzed remote C-4 phosphonylation of indoles has been achieved through a radical approach. researchgate.net

Iron catalysts offer a more sustainable option for regioselective C-H alkylation of indole derivatives. acs.org

Organocatalysis: While less common than metal catalysis for carbocyclic ring functionalization, organocatalysis is an emerging and attractive alternative. sioc-journal.cn Chiral phosphoric acids and quinine-derived catalysts have been used to achieve enantioselective aza-Friedel-Crafts reactions on activated indole systems, including those with hydroxyl groups on the carbocyclic ring, which direct the reaction to the ortho C-H bond. beilstein-journals.org For instance, a C-6 hydroxyindole can be functionalized at the C-7 position. beilstein-journals.org In the context of this compound, the C-6 amino group can similarly direct organocatalyzed transformations to the C-5 and C-7 positions.

Table 3: Catalytic Approaches for Carbocyclic Ring Functionalization of Indoles

| Catalyst Type | Metal/Organocatalyst | Target Position(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Transition Metal | Ruthenium(II) | C-6 | Alkylation | acs.org |

| Transition Metal | Palladium(II) | C-4 | Phosphonylation | researchgate.net |

| Transition Metal | Palladium(II) | C-7 | Acylation | researchgate.net |

| Transition Metal | Iron(0) | C-2 (primarily), but applicable to general C-H alkylation | Alkylation | acs.org |

| Organocatalyst | Quinine-derived catalyst | C-5, C-7 (ortho to activating group) | Aza-Friedel-Crafts | beilstein-journals.org |

Transformations Involving the Amine Nitrogen at Position 6

The presence of a secondary amine at the C-6 position of the indole nucleus in this compound introduces a key site for synthetic modifications. This amine group, attached to the electron-rich indole ring system, possesses distinct reactivity that allows for a variety of functionalization reactions.

The secondary amine functionality in this compound is a nucleophilic center capable of reacting with a range of electrophiles. This allows for further derivatization beyond the initial isobutyl group. The synthesis of the parent compound itself is achieved through the reaction of 1H-indol-6-amine with an alkyl halide, specifically 1-iodo-2-methylpropane, demonstrating the accessibility of the amine for alkylation. nih.gov

Further derivatization reactions on the amine nitrogen can be anticipated based on standard amine chemistry. These include, but are not limited to:

N-Alkylation/N-Arylation: Reaction with additional alkyl or aryl halides could introduce a third substituent on the nitrogen, leading to a tertiary amine.

N-Acylation: This reaction, leading to amide formation, is a principal transformation and is discussed in detail in the following section.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base would yield the corresponding sulfonamides.

Condensation with Carbonyls: Reaction with aldehydes or ketones can form iminium ions, which can be subsequently reduced to generate more complex tertiary amines in a process known as reductive amination.

The electronic properties of the indole ring influence the reactivity of the attached amine. The electron-donating nature of the indole system can increase the nucleophilicity of the exocyclic amine, although steric hindrance from the isobutyl group and the adjacent ring structure may play a significant role in modulating its reactivity towards various electrophiles.

Amide bond formation is one of the most significant reactions involving the amine group of this compound, primarily due to the prevalence of the amide linkage in biologically active molecules. researchgate.netasiaresearchnews.com The secondary amine at position 6 can be readily coupled with carboxylic acids to form the corresponding amides.

A key example is the synthesis of amide conjugates of Ketoprofen, where this compound is used as the amine component. nih.gov Such coupling reactions are typically facilitated by activating the carboxylic acid component. A variety of modern coupling reagents and protocols have been developed for this purpose, which are applicable to substrates like this compound. nih.gov

Common methods for activating the carboxylic acid include:

Carbodiimide Reagents: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP) to improve efficiency and suppress side reactions. nih.govmdpi.com The use of EDC/HOBt with DMAP has been shown to be effective for coupling with electron-deficient and unreactive amines. nih.gov

Mixed Anhydrides: Formation of a mixed anhydride (B1165640) using reagents like isobutyl chloroformate can activate the carboxylic acid for nucleophilic attack by the amine. nih.gov

Other Coupling Agents: A host of other reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are also widely employed in amide synthesis. nih.gov

The general scheme for this reaction involves the activation of a carboxylic acid (R-COOH) which then reacts with this compound to form the corresponding amide product.

Table 1: Selected Reagents for Amide Bond Formation

| Coupling Reagent/System | Additive(s) | Typical Solvent(s) | Notes |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | CH₂Cl₂, DMF, MeCN | Effective for a wide range of amines, including less reactive ones. nih.gov |

| DCC (N,N′-dicyclohexylcarbodiimide) | DMAP | CH₂Cl₂ | A classic method; produces dicyclohexylurea (DCU) precipitate. mdpi.com |

| Isobutyl Chloroformate | Et₃N, NMM | CH₂Cl₂, THF | Forms a mixed anhydride intermediate. nih.govclockss.org |

| HATU | DIPEA, Et₃N | DMF | Highly efficient reagent for difficult couplings. nih.gov |

| Boc₂O | DMAPO | N/A | A one-pot method for N-acylation of nitrogen-containing heterocycles. asiaresearchnews.com |

This table presents a selection of common reagents and is not exhaustive. Abbreviations: HOBt (1-hydroxybenzotriazole), DMAP (4-(N,N-dimethylamino)pyridine), NMM (N-Methylmorpholine), DIPEA (N,N-Diisopropylethylamine), Boc₂O (Di-tert-butyl dicarbonate), DMAPO (4-(N,N-dimethylamino)pyridine N-oxide).

Derivatization of the N-Isobutyl Amine Group.

Radical Reactions and Photochemical Transformations of this compound

The indole nucleus is known to participate in a variety of radical and photochemical reactions, offering pathways to complex molecular architectures that may be inaccessible through traditional ionic chemistry. researchgate.netacs.org While specific studies on this compound are not prevalent, its reactivity can be inferred from established transformations of related indole derivatives. The indole ring can act as a trap for carbon-centered radicals, and its electron-rich nature makes it a suitable substrate for single-electron transfer (SET) processes, which are often the first step in photochemical reactions. acs.orgresearchgate.net

Radical Reactions: The indole moiety can undergo radical addition reactions. For instance, trifluoromethyl radicals can add to heteroarenes, and α-keto radicals can couple with indoles. acs.org The position of radical attack on the indole ring is influenced by the substituents present. The electron-donating N-isobutylamino group at C-6 would likely influence the regioselectivity of such radical additions. The generation of radicals from alkyl halides or other precursors in the presence of this compound could lead to C-H functionalization at various positions on the indole ring, with the C-2, C-3, C-4, and C-7 positions being the most electronically susceptible. acs.orgresearchgate.net

Photochemical Transformations: Indoles are key chromophores in many photochemical reactions. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for initiating reactions involving indoles. rsc.org These reactions often begin with a single-electron transfer (SET) from the electron-rich indole to an excited photocatalyst, generating an indole radical cation. acs.org This reactive intermediate can then engage in a variety of subsequent transformations.

Potential photochemical reactions involving this compound include:

Photocyclizations: Acrylanilides, which are structurally related to acylated aminoindoles, undergo enantioselective 6π photocyclization to form dihydroquinolones in the presence of a photosensitizer and a chiral Lewis acid. nih.gov An acylated derivative of this compound could potentially undergo similar intramolecular cyclizations.

Dearomative Annulations: Photoinduced reactions can lead to the dearomatization of the indole ring to form fused or spiro-indoline structures. acs.org For example, visible-light-induced dearomative annulation between indoles and other components like N-hydroxycarbamates or glycine (B1666218) derivatives can yield complex indolines. acs.org

Intermolecular C-C Bond Formation: Photochemical excitation of electron-deficient alkyl bromides in the presence of an amine base like 2,6-lutidine can generate carbon-centered radicals that alkylate electron-rich heterocycles like indoles, often with regioselectivity that differs from classical electrophilic substitution. researchgate.net

The N-isobutylamino group at C-6 would significantly impact the electronic properties of the indole chromophore, likely causing a bathochromic (red) shift in its UV-Vis absorption spectrum and influencing the stability and subsequent reactivity of any photochemically generated radical cation intermediates.

Mechanistic Investigations of Reactions Involving N Isobutyl 1h Indol 6 Amine

Elucidation of Reaction Pathways for Indole-6-amine Derivatization

The derivatization of N-Isobutyl-1H-indol-6-amine can be expected to follow several key reaction pathways common to substituted indoles, primarily dictated by the electronic properties of the indole (B1671886) nucleus and the influence of its substituents. The isobutyl group at the nitrogen (N-1) and the amine group at the C-6 position significantly influence the molecule's reactivity.

Electrophilic Aromatic Substitution: The indole ring is inherently electron-rich and susceptible to electrophilic attack. With the N-1 position occupied by an isobutyl group, electrophilic substitution will not occur there. The C-3 position, typically the most nucleophilic site in indoles, is also unavailable for initial substitution if it is already substituted. bhu.ac.in If the C-3 position is unsubstituted, it remains the most likely site of attack. However, in many indole syntheses, this position becomes substituted. If both N-1 and C-3 are blocked, electrophilic attack is directed to the benzene (B151609) portion of the molecule. bhu.ac.in The C-6 amino group is a strong activating group, directing electrophiles to the ortho and para positions, which are C-5 and C-7. Therefore, reactions like halogenation, nitration (using non-acidic reagents to prevent polymerization), and Friedel-Crafts reactions would likely occur at the C-5 or C-7 positions. bhu.ac.in

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are powerful tools for forming C-C, C-N, and C-O bonds with indole substrates. bohrium.com this compound could participate in cross-coupling reactions in several ways. The N-H bond of the 6-amino group could undergo Buchwald-Hartwig amination with aryl halides. rsc.org Furthermore, C-H activation at positions C-2, C-4, or C-7 could be achieved with appropriate directing groups and catalysts, allowing for arylation, alkenylation, or alkynylation. acs.org

Condensation Reactions: The 6-amino group can act as a nucleophile, participating in condensation reactions with carbonyl compounds to form imines or enamines, which can then undergo further transformations. acs.org

N-Alkylation and N-Arylation of the 6-Amino Group: The secondary amine at the C-6 position can be further functionalized. It can be alkylated using alkyl halides or through reductive amination. rsc.org It can also be arylated via transition-metal-catalyzed methods like the Buchwald-Hartwig or Ullmann coupling reactions. rsc.org

A general approach for synthesizing substituted tryptamines involves the oxidative decarboxylation of tryptophan analogues followed by reductive amination, a pathway that avoids harsh conditions that could affect the indole ring. google.com Similar strategic, chemoselective approaches would be necessary for the selective derivatization of this compound.

Identification and Characterization of Key Intermediates

The reaction pathways for indole derivatization proceed through various transient species. The identification and characterization of these key intermediates are crucial for understanding the reaction mechanism.

Wheland Intermediates (σ-complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on the indole ring forms a resonance-stabilized carbocation known as a Wheland intermediate or an arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.

Metal-Containing Intermediates: In transition-metal-catalyzed cross-coupling reactions, several organometallic intermediates are formed within the catalytic cycle. For instance, in a palladium-catalyzed C-H activation/alkynylation reaction at the C4-position of an indole, a key palladacycle intermediate was isolated and characterized by X-ray crystallography. acs.org This five-membered ring structure forms through the coordination of a directing group and subsequent C-H bond activation by the palladium catalyst. acs.org Similar intermediates would be expected in analogous reactions with this compound.

Iminium and Enamine Intermediates: When the 6-amino group reacts with a carbonyl compound, an imine is formed. In the presence of an acid catalyst, this can be protonated to form a reactive iminium ion, which is a key intermediate in reactions like the Mannich and Pictet-Spengler reactions. acs.org These intermediates are central to building more complex molecular scaffolds attached to the indole core.

Radical Intermediates: Some derivatization reactions, particularly those initiated by photoredox catalysis, can proceed through radical intermediates. For example, the dearomatization of indoles can be achieved through sequential single-electron transfer oxidations, generating a configurationally biased carbocation species that acts as a key intermediate. nih.gov

Acylenzyme Intermediates: In enzyme-catalyzed reactions, such as those involving transglutaminases, covalent catalysis proceeds through an acylenzyme intermediate where the substrate is temporarily bonded to an active-site residue (e.g., cysteine). pnas.org

| Intermediate Type | Associated Reaction | Method of Characterization | Reference |

|---|---|---|---|

| Palladacycle | Pd-Catalyzed C-H Functionalization | X-ray Crystallography, NMR | acs.org |

| Indolenine Intermediate | Asymmetric Dearomatization | Inferred from product stereochemistry | rsc.org |

| Iminium Ion | Iminium Catalysis (e.g., Conjugate Addition) | Spectroscopic methods, Mechanistic studies | acs.org |

| Acyl-Rhodacycle | Rh-Catalyzed Carbonylation | ESI-MS Monitoring | researchgate.net |

Understanding Transition State Structures in Catalytic Cycles

The transition state is the highest energy point along a reaction coordinate and its structure dictates the reaction's rate and selectivity. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling these fleeting structures in catalytic cycles involving indoles. researchgate.netiisc.ac.in

Electrophilic Substitution: DFT calculations have been used to model the transition state structures for the acid-catalyzed chlorination of indole at various positions. These studies revealed that the transition state for attack at C-6 is the most favorable, with the lowest calculated activation energy compared to attacks at C-5 and C-7. researchgate.net This suggests that for this compound, further electrophilic substitution at the benzene ring would likely favor the C-5 and C-7 positions, with the relative energies of the transition states determining the final product ratio.

Metal-Catalyzed Reactions: In metal-catalyzed C-N cross-coupling reactions, DFT can be used to optimize the geometry of transition states for key steps like oxidative addition and reductive elimination. acs.org For a palladium-catalyzed C4-alkynylation of indole, DFT calculations of the transition state energy were used alongside experimental evidence to elucidate the reaction mechanism. acs.org

Enzymatic Catalysis: In biological systems, enzymes stabilize the transition state of a reaction, thereby lowering the activation energy. For transglutaminases, which catalyze transamidation reactions, the indole side chain of a key tryptophan residue (Trp-241) is crucial for stabilizing the tetrahedral transition-state intermediates through hydrogen bonding. pnas.org This highlights the role of specific, non-covalent interactions in stabilizing transition states.

| Position of Attack | Calculated Activation Energy (kcal/mol) | Favorability | Reference |

|---|---|---|---|

| C-5 | Higher than C-6 | Less Favorable | researchgate.net |

| C-6 | Lowest | Most Favorable | researchgate.net |

| C-7 | Highest | Least Favorable | researchgate.net |

Stereochemical Implications in Asymmetric Synthesis of Indole Derivatives

The synthesis of chiral indole derivatives often requires controlling the formation of new stereocenters. Asymmetric catalysis provides a powerful means to achieve this, yielding one enantiomer of a product in excess. nih.gov This is particularly relevant for reactions of this compound where a reaction at a prochiral center or with a prochiral reagent could generate a new stereocenter.

The primary strategy involves using a chiral catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand, to create a chiral environment around the substrate. rsc.orgiisc.ac.innih.gov This chiral environment forces the reactants to approach each other from a specific face, leading to the preferential formation of one enantiomer.

Catalytic Asymmetric Friedel-Crafts Reaction: This is a common method for C-C bond formation at the indole nucleus. Chiral phosphoric acids are effective catalysts, activating electrophiles through hydrogen bonding and directing the nucleophilic attack of the indole from a specific face. rsc.orgnih.gov For this compound, a Friedel-Crafts type reaction at the C-7 position with an electrophile like a β,γ-unsaturated α-ketoester could generate a chiral center. The stereochemical outcome would be dictated by the chiral catalyst.

Asymmetric Dearomatization: The indole ring itself can be dearomatized to create complex, three-dimensional indolines with multiple stereocenters. nih.gov For example, a chiral phosphoric acid-catalyzed reaction between a 2,3-disubstituted indole and a naphthoquinone monoimine generates a chiral indolenine intermediate. The stereochemistry is controlled by the catalyst, which activates both substrates through hydrogen bonding. rsc.org

Enantioselective N-Alkylation: The enantioselective alkylation of the 6-amino group could also be envisioned using a chiral catalyst to differentiate between prochiral faces of an intermediate.

The stereochemical outcome of these reactions is often rationalized by proposing a transition state model where the catalyst, substrate, and reagent are all interacting. rsc.orgiisc.ac.in DFT calculations are frequently used to support these models and predict the observed enantioselectivity. iisc.ac.in

| Isatin Derivative Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| H (unsubstituted) | 55 | - | mdpi.com |

| 5,7-di-Me | 40 | 30 | mdpi.com |

| 5-Cl | 82 | 58 | mdpi.com |

| 5-Br | 65 | 52 | mdpi.com |

Data represents the synthesis of 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridines)] via organocatalysis, illustrating how electronic factors can influence yield and enantioselectivity in reactions involving indole scaffolds. mdpi.com

Kinetic Studies of this compound Reactivity

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation parameters, and the identification of the rate-determining step (RDS) of a reaction. For a compound like this compound, several kinetic experiments could be designed to probe its reactivity.

Rate-Determining Step (RDS) Identification: Mechanistic studies on the N-alkylation of amines with alcohols catalyzed by iridium complexes have shown that the RDS can be the decoordination of the amine substrate from the catalyst's resting state, followed by the coordination of an imine intermediate. researchgate.net In other systems, such as ruthenium-catalyzed deaminative coupling, the empirical rate law was determined to be rate = k_obs[imine][Ru], indicating that the reaction involving the imine and the catalyst is rate-limiting. marquette.edu

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing bond-breaking/forming events in the RDS. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or formed in the RDS. A significant KIE (kH/kD > 1) suggests C-H bond cleavage is part of the RDS, while a KIE near unity suggests it is not. snnu.edu.cn This would be useful for studying C-H activation reactions involving this compound.

Hammett Plots: To study the influence of electronic effects on the reaction rate, a series of derivatives with different substituents on an aromatic ring can be reacted, and the logarithm of their relative rates can be plotted against the Hammett substituent constant (σ). The slope of this plot (ρ) gives insight into the charge development in the transition state. For example, a study of a deaminative coupling reaction yielded a ρ value of -0.96, indicating that electron-releasing groups on the amine substrate accelerate the reaction, consistent with the buildup of positive charge in the transition state. marquette.edu

| Entry | [Indole] (M) | [Reagent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10-4 |

| 2 | 0.2 | 0.1 | 3.0 x 10-4 |

| 3 | 0.1 | 0.2 | 1.5 x 10-4 |

Theoretical and Computational Chemistry Studies of N Isobutyl 1h Indol 6 Amine

Electronic Structure Analysis and Frontier Molecular Orbital Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. frontiersin.orgnih.gov

For indole (B1671886) derivatives, the HOMO is typically distributed over the aromatic rings, highlighting regions with high electron donation potential. mdpi.com Conversely, the LUMO is often concentrated in similar areas, indicating where the molecule can accept electrons. mdpi.com In the case of N-Isobutyl-1H-indol-6-amine, the isobutyl group at the N1 position and the amine group at the C6 position would significantly influence the electronic distribution. The nitrogen atoms of both the indole ring and the amino group are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.

A smaller HOMO-LUMO gap generally suggests higher reactivity and greater polarizability. nih.gov For instance, studies on other indole derivatives have shown that variations in substituents can modulate this gap, thereby tuning the molecule's electronic properties and potential biological activity. nih.gov Computational studies on related natural indole compounds have reported HOMO energies in the range of -4.81 to -5.52 eV and LUMO energies from -0.65 to -0.81 eV, resulting in energy gaps between 4.16 and 4.71 eV. frontiersin.org

Table 1: Representative Frontier Molecular Orbital Data for Indole Derivatives

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Natural Indoles | -5.52 to -4.81 | -0.81 to -0.65 | 4.16 to 4.71 |

Note: Data is generalized from studies on various indole derivatives and is for illustrative purposes. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry and electronic properties of molecules. mdpi.com Methods like B3LYP with basis sets such as 6-31G+(d,p) or 6-311++G(d,p) are commonly employed for indole derivatives to achieve a balance between accuracy and computational cost. frontiersin.orgrsc.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For this compound, DFT would elucidate the precise orientation of the isobutyl group relative to the indole ring system.

The optimized geometry is crucial for understanding intermolecular interactions and how the molecule might fit into a biological receptor or interact with other chemical species. The planarity of the indole ring and the conformational flexibility of the isobutyl chain are key structural features that would be accurately modeled by DFT.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface. This involves identifying transition states (TS), intermediates, and the energy barriers associated with different reaction pathways. For indole derivatives, DFT calculations are used to model reactions such as electrophilic substitution, alkylation, and cycloadditions. researchgate.netacs.org

For this compound, modeling could predict the outcomes of various reactions. The presence of the electron-donating amine group at the C6 position and the N-isobutyl group would influence the regioselectivity of electrophilic attacks, which are common for indoles.

The regioselectivity of reactions involving the indole nucleus is a well-studied area. Generally, electrophilic substitution is favored at the C3 position due to the stability of the resulting intermediate. However, the substituents on the ring can alter this preference. For this compound, the activating effect of the 6-amino group would need to be considered in competition with the directing effect of the indole nitrogen. Computational analysis of the transition state energies for attack at different positions (e.g., C2, C3, C4, C5, C7) would predict the most likely product.

Stereoselectivity becomes important when chiral centers are formed. While this compound itself is achiral, reactions could introduce chirality. DFT studies on catalyzed reactions of indoles have successfully predicted the enantioselectivity by comparing the energies of the competing transition structures leading to different stereoisomers. acs.org

The solvent environment can significantly impact reaction rates and mechanisms. Computational models can account for these effects using implicit solvent models (like the Solvation Model based on Density, SMD) or explicit solvent molecules. researchgate.net These models help to understand how the polarity of the solvent stabilizes or destabilizes reactants, intermediates, and transition states. For reactions involving charged or highly polar species, solvent effects are particularly pronounced. For instance, the mechanism of amine-mediated ring-opening polymerizations has been shown to be influenced by the solvent. frontiersin.org

Prediction of Regioselectivity and Stereoselectivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For an N-alkylated indol-6-amine, the MEP map would likely show a region of high negative potential around the nitrogen atom of the 6-amino group and delocalized over the pyrrole (B145914) part of the indole ring, making these the most probable sites for interaction with electrophiles. The hydrogen on the amine group would appear as a region of positive potential. Such maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for biological activity. researchgate.net

Charge Transfer Analysis and Intermolecular Interactions

Understanding intramolecular charge transfer and intermolecular interactions is key to explaining the properties of push-pull chromophores and biologically active molecules. nih.gov Analysis of N-alkyl indoles has shown that the indole moiety can act as an effective electron donor group. nih.gov In this compound, both the indole nucleus and the 6-amino group are electron-donating.

Computational methods can quantify the extent of charge transfer in donor-acceptor systems. This analysis, often combined with FMO and MEP studies, helps in designing molecules with specific electronic properties for applications in materials science or medicinal chemistry. The study of intermolecular interactions, such as hydrogen bonds and van der Waals forces, is critical for predicting how the molecule will behave in a condensed phase or a biological system. nih.gov

Potential Research Applications of N Isobutyl 1h Indol 6 Amine in Chemical Sciences

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis.rsc.org

The structure of N-Isobutyl-1H-indol-6-amine offers several reactive sites, making it a valuable building block for the construction of more complex molecular architectures. rsc.org The indole (B1671886) ring itself, along with the strategically placed amino group, can participate in a variety of chemical transformations.

The amino group at the 6-position can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups or the linkage to other molecular fragments. Furthermore, the indole nucleus is susceptible to electrophilic substitution, typically at the C3 position, and can also be functionalized at the C2 position through lithiation followed by reaction with an electrophile. This multi-faceted reactivity allows for the regioselective construction of polysubstituted indole derivatives, which are key intermediates in the synthesis of alkaloids and other biologically active compounds. rsc.org For instance, methods like the Fischer indole synthesis are foundational in creating the indole core, which can then be modified. rsc.org The presence of the N-isobutyl group can influence the regioselectivity of these reactions and enhance the solubility of intermediates in organic solvents.

A summary of potential synthetic transformations for this compound is presented below.

| Reactive Site | Potential Reaction | Product Type |

| 6-Amino Group | Acylation, Sulfonylation | Amides, Sulfonamides |

| 6-Amino Group | Reductive Amination | Secondary/Tertiary Amines |

| 6-Amino Group | Sandmeyer Reaction | Halogenated/Cyanated Indoles |

| Indole C3-Position | Vilsmeier-Haack Reaction | Indole-3-carboxaldehydes |

| Indole C3-Position | Mannich Reaction | 3-Aminomethylindoles |

| Indole C2-Position | Metalation-Alkylation | 2-Substituted Indoles |

| Indole N-H (after potential de-alkylation) | N-Alkylation/Arylation | N-Substituted Indoles |

Development of Functional Materials and Advanced Chemical Systems.ias.ac.in

The electronic properties inherent to the indole scaffold make its derivatives prime candidates for the development of novel functional materials. acs.org this compound, with its electron-rich aromatic system and electron-donating amino group, could be particularly useful in materials science.

Incorporation into Polymer Architectures

The bifunctional nature of this compound (possessing a reactive secondary amine within the indole ring and a primary exocyclic amine) allows for its potential incorporation into various polymer structures. The 6-amino group can serve as a monomer in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. Alternatively, it could be used to functionalize existing polymers through grafting reactions. The indole moiety itself could be integrated into the main chain of conjugated polymers, where its electron-donating characteristics would influence the electronic properties of the resulting material. researchgate.net The isobutyl group would likely enhance the solubility and processability of these polymers, which is a common challenge in materials chemistry. monash.edu

Design of Organic Electronic Components

Indole derivatives have been investigated for their use in organic electronics due to their charge-transport capabilities. acs.org The this compound scaffold is a classic electron-donor structure. The combination of the π-excessive indole ring and the electron-donating 6-amino group makes it a potential p-type (hole-transporting) organic semiconductor. Such materials are fundamental components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net By pairing it with suitable electron-accepting (n-type) molecules, it could be used to form donor-acceptor systems, which are critical for applications in organic photovoltaics. acs.org The N-isobutyl group can help prevent close packing in the solid state, which can be tuned to optimize charge transport properties.

Utilization as a Chemical Probe for Mechanistic Studies in Chemical Systems

Chemical probes are small molecules used to study biological processes or complex chemical systems. uni-due.decm-uj.krakow.pl The indole scaffold is particularly well-suited for this purpose due to its intrinsic fluorescence, which can be sensitive to the local environment.

Design Principles for this compound-Derived Probes

A chemical probe based on this compound could be designed by leveraging its inherent properties. The key design principles would include:

Fluorophore Core: The indole ring serves as a natural fluorophore. Its emission properties (wavelength and quantum yield) are known to be influenced by substitution on the ring and by the polarity of its environment.

Tuning Group: The 6-amino group acts as a strong electron-donating group, which can modulate the photophysical properties of the indole fluorophore through intramolecular charge transfer (ICT).

Solubilizing/Steric Group: The N-isobutyl group enhances solubility in non-polar media and provides steric bulk, which can be used to control aggregation and influence binding selectivity. monash.edu

Reactive Handle: The 6-amino group also provides a convenient point of attachment (a reactive handle) for linking the probe to other molecules, such as recognition elements or biomolecules, without significantly altering the core indole structure.

Application in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. ias.ac.inpageplace.de this compound possesses several features that make it an interesting candidate for studies in this field.

The molecule can participate in a variety of non-covalent interactions:

Hydrogen Bonding: The N-H of the indole ring and the N-H bonds of the 6-amino group can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. nih.gov

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems, a key driving force in the formation of host-guest complexes. acs.org

Cation-π Interactions: The electron-rich indole π-system can interact favorably with cations.

These interactions would allow this compound to act as a "guest" molecule, binding within the cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or a calixarene. science.gov The binding event could be monitored by changes in the fluorescence of the indole probe, providing quantitative data on binding affinities and thermodynamics. This makes it a useful tool for studying the fundamental principles of molecular recognition. nih.gov

Ligand Design and Catalyst Development from Indole-6-amine Scaffolds

The indole framework, characterized by its electron-rich nature and the presence of a hydrogen bond-donating N-H group, offers a versatile platform for the design of ligands for metal-catalyzed reactions and for the development of organocatalysts. mdpi.commdpi.com The strategic placement of an amino group at the 6-position of the indole ring, as seen in this compound, introduces a key functional handle that can be further elaborated to create complex molecular architectures with tailored catalytic activities.

The isobutyl group attached to the indole nitrogen (N1) in this compound influences the steric and electronic environment of the molecule. This N-alkylation can enhance solubility in organic solvents and can be leveraged to fine-tune the catalytic properties of derived ligands and catalysts. researchgate.net The development of catalysts from indole scaffolds is an active area of research, with applications ranging from hydrogenation to cross-coupling reactions. acs.orgarabjchem.org The synthesis of N-substituted indoles can be achieved through various methods, including palladium-catalyzed reactions, which allow for the introduction of a wide range of substituents at the nitrogen atom. bohrium.com

The presence of the 6-amino group provides a site for the attachment of coordinating moieties, which can then bind to a metal center to form a catalytically active complex. The nature of these coordinating groups can be varied to modulate the Lewis acidity/basicity, redox potential, and steric bulk of the resulting metal complex, thereby influencing its reactivity and selectivity in a given transformation.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1095628-18-4 | C12H16N2 | 188.27 |

This table presents basic chemical information for the parent compound of interest.

Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. greyhoundchrom.com The development of novel chiral ligands is critical to advancing this field. Indole-based scaffolds have been successfully employed in the design of chiral ligands for a variety of asymmetric transformations, including Friedel-Crafts reactions, hydrogenations, and allylic alkylations. nih.govnih.gov

The this compound scaffold is a promising starting point for the synthesis of new chiral ligands. The 6-amino group can be functionalized with chiral auxiliaries or coordinating groups to create bidentate or tridentate ligands. For instance, reaction of the amino group with chiral phosphine-containing fragments could yield P,N-ligands, which are highly effective in many transition metal-catalyzed asymmetric reactions.

The general strategy for creating such ligands would involve the coupling of the this compound with a chiral moiety. The isobutyl group on the indole nitrogen can play a role in creating a specific chiral pocket around the metal center, potentially influencing the enantioselectivity of the catalyzed reaction. Research into the synthesis of chiral N-alkylated indoles has shown that the N-substituent can significantly impact the stereochemical outcome of reactions. mdpi.com

A hypothetical example of a chiral ligand derived from this compound is presented below:

| Ligand Type | Potential Chiral Moiety | Potential Metal Complex | Potential Application |

| P,N-Ligand | (R)-2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl | Palladium, Rhodium, Iridium | Asymmetric Hydrogenation, Allylic Alkylation |

| N,N-Ligand | (1R,2R)-1,2-diaminocyclohexane | Copper, Zinc | Asymmetric Friedel-Crafts Reaction |

This table illustrates hypothetical chiral ligands that could be synthesized from the this compound scaffold and their potential uses in asymmetric catalysis.

Organocatalytic Applications of this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. greyhoundchrom.com Indole derivatives have been explored as organocatalysts, often leveraging the hydrogen-bonding ability of the indole N-H group to activate substrates. mdpi.com However, in this compound, the N-H proton is replaced by an isobutyl group, which necessitates a different approach to its application in organocatalysis.

The 6-amino group becomes the primary site for modification to impart catalytic activity. For example, the amino group can be converted into a thiourea (B124793) or squaramide moiety. These functional groups are known to act as hydrogen-bond donors and can activate electrophiles in a variety of asymmetric reactions. The isobutyl group, in this context, would serve to modulate the steric environment and solubility of the catalyst.

Recent studies have shown that bifunctional organocatalysts, which contain both a hydrogen-bond donor and a Lewis basic site, can be highly effective. mdpi.com Derivatives of this compound could be designed to incorporate a Lewis basic site, such as a tertiary amine, in addition to a hydrogen-bonding group. Such catalysts could find application in asymmetric Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. beilstein-journals.org

The development of organocatalysts from indole-based scaffolds is an active field. For instance, indole-based thiourea derivatives have been used to catalyze the asymmetric Michael reaction of aminomaleimides with nitroolefins, achieving good yields and high enantioselectivity. mdpi.com While this example does not use an N-isobutyl derivative, it highlights the potential of the indole-6-amino scaffold in organocatalysis.

| Catalyst Type | Functional Group at C6 | Activation Mode | Potential Asymmetric Reaction |

| Thiourea Catalyst | -NH-C(S)-NH-Ar | Hydrogen Bonding | Michael Addition |

| Squaramide Catalyst | -NH-(C4O2)-NH-Ar | Hydrogen Bonding | Friedel-Crafts Alkylation |

| Primary Amine Catalyst | -NH2 (after modification) | Enamine/Iminium Ion Formation | Aldol/Mannich Reaction |

This table outlines potential organocatalyst types that could be derived from this compound and their modes of action in asymmetric synthesis.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Spaces for N-Isobutyl-1H-indol-6-amine

The functionalization of the indole (B1671886) core is a mature field, yet the quest for novel reaction pathways that offer greater efficiency, selectivity, and access to unique chemical structures is perpetual. For this compound, future research could focus on leveraging cutting-edge catalytic systems to functionalize its indole ring.